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5-(4-Methoxy-3-methylphenyl)-4-

methylisoxazole

Cat. No.: B11794633

Get Quote

Executive Summary & Chemical Context
The molecule 5-(4-Methoxy-3-methylphenyl)-4-methylisoxazole represents a specific

pharmacophore within the 3,4,5-trisubstituted isoxazole class. This structural motif is

historically significant in medicinal chemistry, serving as the core scaffold for COX-2 selective

inhibitors (coxibs), such as Valdecoxib and Parecoxib.[1][2]

Finding the specific CAS Registry Number® for a precise analog—or exploring its chemical

space—requires more than a text-based query. It demands a structural logic approach because

nomenclature for heterocycles can be ambiguous (e.g., isoxazole numbering variations).

This guide details a self-validating search protocol using SciFinder-n, Reaxys, and PubChem. It

moves beyond simple identity searches to substructure and similarity algorithms, ensuring you

capture not just the target, but the relevant bioactive landscape.

Structural Breakdown & SAR Implications
To design an effective search, we must deconstruct the molecule into search primitives:
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Core: Isoxazole ring (1,2-oxazole).[3]

Position 5: 4-Methoxy-3-methylphenyl group (The "tail" - critical for hydrophobic pocket

interaction in COX enzymes).

Position 4: Methyl group (Steric spacer).[4]

Position 3: Unspecified in your query string. Note: In bioactive coxibs, this position typically

hosts a phenylsulfonamide moiety. If your target has a Hydrogen at position 3, it is likely a

synthetic intermediate.

Search Methodologies: The Three-Tiered Protocol
Do not rely on a single search algorithm. A robust cheminformatics workflow uses three tiers to

ensure coverage.

Tier 1: Exact Search (Identity)
Goal: Find the specific CAS number for 5-(4-Methoxy-3-methylphenyl)-4-methylisoxazole.

Method: Canonical SMILES or InChIKey search.

Pitfall: Minor tautomeric differences or salt forms will be missed.

Tier 2: Substructure Search (The "Superstructure"
Approach)

Goal: Find all compounds containing the 5-(aryl)-4-methylisoxazole core.

Method: Draw the core scaffold and leave the 3-position and phenyl ring substituents open

(R-groups).

Why: This captures the "Iodo" analog (CAS 1399652-67-5) and other halogenated

precursors essential for SAR analysis.

Tier 3: Similarity Search (Tanimoto)
Goal: Find "nearest neighbors" with similar electronic/steric fields but different connectivity.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://english.chemenu.com/products/1399652-67-5.html
https://research.aalto.fi/files/113969075/CHEM_Chahal_et_al_Desing_and_Development_2023_ACS_Omega.pdf
https://www.benchchem.com/product/b11794633/docs?utm_src=pdf-body#cheminformatics-strategies-for-isoxazole-scaffold-exploration-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11794633?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method: Tanimoto coefficient > 0.85 using MACCS keys or ECFP4 fingerprints.

Visualization: The Search Logic Workflow
The following diagram illustrates the decision matrix for isolating the correct CAS number and

its analogs.
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Caption: Logical flow for retrieving CAS numbers, moving from exact identity to broad chemical

space exploration.

Step-by-Step Experimental Protocol (SciFinder-n)
This protocol is designed for CAS SciFinder-n, the industry standard for small molecule

indexing.

Phase A: Constructing the Query
Launch CAS Draw: Do not use the text search initially. Text names for isoxazoles are

notoriously inconsistent (e.g., 1,2-oxazole vs isoxazole).

Draw the Core:

Draw an isoxazole ring.[5]

At Position 4: Add a Methyl group.[3][6]
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At Position 5: Add a Phenyl ring.

Define Substituents (Variable Points):

On the Phenyl ring (Pos 5), attach a Methoxy (-OCH3) at the para position and a Methyl (-

CH3) at the meta position.

CRITICAL STEP: At Position 3 of the isoxazole, leave it as a Hydrogen (explicit) if you

want the specific intermediate, or define it as a "Variable" (R-group) if you are looking for

bioactive drugs like Valdecoxib.

Phase B: Execution & Filtering
Run "Substructure Search": This is safer than "Exact Search" as it accounts for isotopic

labeling or salt forms.

Analyze Results:

Scenario 1 (Direct Hit): You find the exact structure. Note the CAS RN.[7][8]

Scenario 2 (The "Close Match"): You find CAS 1399652-67-5 (5-(3-iodo-4-

methoxyphenyl)-4-methylisoxazole).[3] This is a vital finding. It is the iodinated precursor.

Refine by Role: Use the "Filter" sidebar to select "Preparation" or "Reactant" to see how

these analogs are synthesized.

Phase C: Data Validation (The "Trust" Check)
Before accepting a CAS number, validate it against these criteria:

Stereochemistry: Is the molecule chiral? (The target described is achiral, but check for

atropisomerism in highly substituted biaryls).

Source: Does the CAS link to a patent or a reputable journal (e.g., J. Med. Chem.)? Avoid

"Vendor-only" submissions if possible, as these are less verified.

Comparative Database Analysis
For a researcher, knowing where to search is as important as how.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://web.cas.org/marketing/pdf/SCIGENENGREF101836-Quick-Reference-SciFinder-Search-Digital.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11533634/
https://english.chemenu.com/products/1399652-67-5.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11794633?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature CAS SciFinder-n Reaxys (Elsevier) PubChem (NIH)

Primary Strength

Comprehensive

Indexing & Markush

Patents

Reaction Conditions &

Yield Data

Open Access &

Bioassay Data

Best For
Finding the definitive

CAS Number

Planning the synthesis

of the analog

Checking

toxicity/bioactivity

Search Logic
Graph-based

Substructure
Reaction-based Text & Similarity

Analog Found
CAS 1399652-67-5

(Iodo-analog)

Detailed synthesis

from aryl nitriles

CID 71457850

(Related)

Synthesis & Signaling Pathway Context[8][9]
Understanding why we search for this molecule requires mapping it to the COX-2 inhibitory

pathway. The 4-methylisoxazole core is a scaffold designed to fit the hydrophobic side pocket

of the COX-2 enzyme, which is larger than that of COX-1.
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Caption: Mechanism of Action. The isoxazole analog competes with Arachidonic Acid for the

COX-2 active site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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